molecular formula C5H2BrCl2N B1281206 5-Bromo-2,3-dichloropyridine CAS No. 97966-00-2

5-Bromo-2,3-dichloropyridine

Cat. No. B1281206
CAS RN: 97966-00-2
M. Wt: 226.88 g/mol
InChI Key: XWSCOGPKWVNQSV-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dichloropyridine is a heterocyclic compound with the empirical formula C5H2BrCl2N . It is a solid substance and is used as a building block in early discovery research .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2,3-dichloropyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-2,3-dichloropyridine are not detailed in the search results, pyridines are known for their diversified reactivity profile . They can undergo various reactions with organomagnesiums and organolithiums .


Physical And Chemical Properties Analysis

5-Bromo-2,3-dichloropyridine is a solid substance . Its molecular weight is 226.89 . The InChI key is XWSCOGPKWVNQSV-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Bromo-2,3-dichloropyridine: is a versatile building block in the synthesis of various heterocyclic compounds. Due to its reactive halogen groups, it can undergo cross-coupling reactions to form complex structures that are prevalent in many pharmaceuticals and agrochemicals .

Development of GABA B Receptor Modulators

This compound serves as a starting material for the synthesis of positive allosteric modulators for GABA B receptors. These modulators have potential therapeutic applications in treating neurological disorders such as epilepsy, anxiety, and depression .

Creation of Drug-like Molecules

The halogen atoms present in 5-Bromo-2,3-dichloropyridine make it an ideal candidate for creating drug-like molecules through various organic transformations. This includes substitutions and coupling reactions that are fundamental in medicinal chemistry .

Material Science Research

In material science, 5-Bromo-2,3-dichloropyridine can be used to develop novel materials with specific electronic or photonic properties. Its molecular structure allows for the introduction of additional functional groups that can alter the material’s characteristics .

Agrochemical Synthesis

The compound is used in the synthesis of agrochemicals, where it can contribute to the development of new pesticides or herbicides. Its reactivity enables the formation of compounds that can interact with biological targets in pests .

Pharmaceutical Intermediates

As an intermediate, 5-Bromo-2,3-dichloropyridine is crucial in the synthesis of various pharmaceutical agents. Its incorporation into larger molecules can lead to the development of new drugs with improved efficacy and safety profiles .

Analytical Chemistry Applications

In analytical chemistry, derivatives of 5-Bromo-2,3-dichloropyridine can be used as standards or reagents in chemical analyses. They can help in the quantification or detection of substances within complex mixtures .

Research on Bioavailability and Pharmacokinetics

The physicochemical properties of 5-Bromo-2,3-dichloropyridine , such as solubility and lipophilicity, are studied to understand its bioavailability and pharmacokinetics. This research can inform the design of compounds with optimal absorption and distribution characteristics .

Safety And Hazards

5-Bromo-2,3-dichloropyridine is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is hazardous if ingested, causes skin irritation and serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

5-bromo-2,3-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSCOGPKWVNQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508799
Record name 5-Bromo-2,3-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-dichloropyridine

CAS RN

97966-00-2
Record name 5-Bromo-2,3-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2,3-DICHLOROPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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